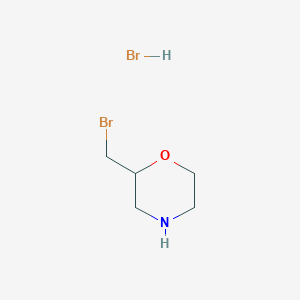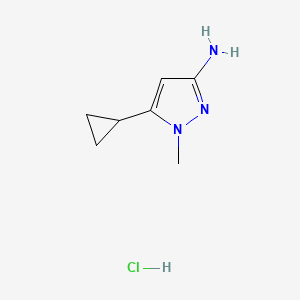![molecular formula C10H15ClN2O B1382888 (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-53-4](/img/structure/B1382888.png)
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Descripción general
Descripción
“®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride” is a synthetic compound that has been used in a variety of scientific research applications . It is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry.
Molecular Structure Analysis
The molecular formula of this compound is C16H19ClN2O3 . The InChI code is InChI=1S/C16H18N2O3.ClH/c19-16 (14-4-2-1-3-5-14)12-17-11-10-13-6-8-15 (9-7-13)18 (20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 . The molecular weight is 322.78 g/mol .
Physical And Chemical Properties Analysis
This compound is characterized by its polar nature. The solid obtained was dried till to get constant weight to yield 70 gms of ®-1-Phenyl-2- [ [2- (4- nitrophenyl)ethyl] aminojethanol hydrochloride of formula (2) as crystalline solid .
Aplicaciones Científicas De Investigación
Radiosynthesis in Herbicide and Safener Studies
- Application : Radiosynthesis techniques involving similar compounds have been utilized in the study of herbicides and safeners, such as the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 (Latli & Casida, 1995).
Synthesis in Opioid Agonists Research
- Application : The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with structural similarities to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, has been explored for their potential as opioid kappa agonists (Barlow et al., 1991).
Anticancer Drug Development
- Application : Compounds structurally related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride have been synthesized and evaluated for their anticancer properties through in silico modeling studies (Sharma et al., 2018).
Novel Synthesis Methods
- Application : Novel methods have been developed for the synthesis of compounds related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, demonstrating the interest in such compounds for various applications (Ворона et al., 2013).
Comparative Metabolism in Herbicide Research
- Application : Research into the metabolism of chloroacetamide herbicides, similar in structure to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, has been conducted to understand their effect in human and rat liver microsomes (Coleman et al., 2000).
Receptor Binding Studies
- Application : Studies have been conducted on related compounds for their ability to bind to receptors, such as in acid-binding applications (Karmakar & Baruah, 2008).
Overactive Detrusor Treatment Research
- Application : N-(4-amino-2-butynyl)acetamides, structurally related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, have been synthesized and examined for their potential in treating overactive detrusor, a bladder condition (Take et al., 1992).
Electronic and Biological Interaction Studies
- Application : Structural and electronic properties of compounds similar to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride have been investigated, including molecular docking studies to explore potential biological activities (Bharathy et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)










